molecular formula C10H9F3O B8354719 2-Cyclopropyl-5-trifluoromethyl-phenol

2-Cyclopropyl-5-trifluoromethyl-phenol

Cat. No. B8354719
M. Wt: 202.17 g/mol
InChI Key: KIQRHGYMXQPYPN-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

tert-Butyl-(2-cyclopropyl-5-trifluoromethyl-phenoxy)-dimethyl-silane (268 mg, 0.862 mmol) was reacted with cyclopropyl boronic acid (96 mg, 1.12 mmol) as described above to give 2-cyclopropyl-5-trifluoromethyl-phenol (93 mg, 53%) after purification by column chromatography (gradient 12% to 100% EtOAc in n-hexane).
Name
tert-Butyl-(2-cyclopropyl-5-trifluoromethyl-phenoxy)-dimethyl-silane
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si]([O:8][C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=1[CH:19]1[CH2:21][CH2:20]1)(C)C)(C)(C)C.C1(B(O)O)CC1>>[CH:19]1([C:10]2[CH:11]=[CH:12][C:13]([C:15]([F:17])([F:18])[F:16])=[CH:14][C:9]=2[OH:8])[CH2:20][CH2:21]1

Inputs

Step One
Name
tert-Butyl-(2-cyclopropyl-5-trifluoromethyl-phenoxy)-dimethyl-silane
Quantity
268 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(F)(F)F)C1CC1
Name
Quantity
96 mg
Type
reactant
Smiles
C1(CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(C=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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